molecular formula C17H17FN2O5S2 B12628498 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B12628498
M. Wt: 412.5 g/mol
InChI Key: XDKHPKQDRNWAPM-UHFFFAOYSA-N
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Description

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a sulfonyl group, a fluorine atom, and a pyridinylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the sulfonyl group is achieved through sulfonation reactions, while the fluorine atom is incorporated via fluorination reactions. The pyridinylmethyl group is added through nucleophilic substitution reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe, interacting with specific proteins or enzymes to elucidate biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific diseases or conditions through its unique molecular interactions.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with molecular targets such as proteins, enzymes, or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the sulfone-based head group and exhibit similar biological activities.

    Benzimidazoles: Known for their diverse biological activities, benzimidazoles have structural similarities and are often compared for their pharmacological properties.

Uniqueness

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact selectively with molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17FN2O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C17H17FN2O5S2/c18-16-2-1-13(27(24,25)14-5-8-26(22,23)11-14)9-15(16)17(21)20-10-12-3-6-19-7-4-12/h1-4,6-7,9,14H,5,8,10-11H2,(H,20,21)

InChI Key

XDKHPKQDRNWAPM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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